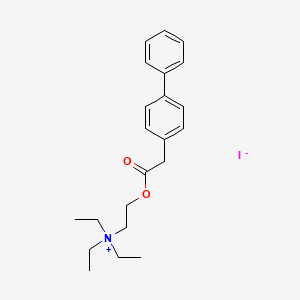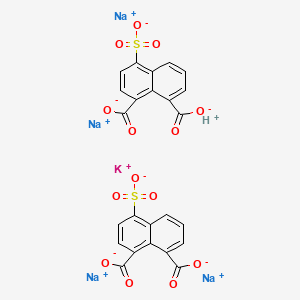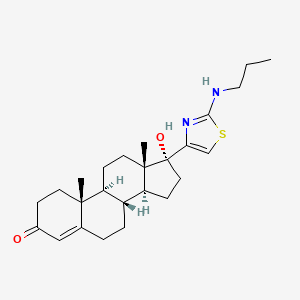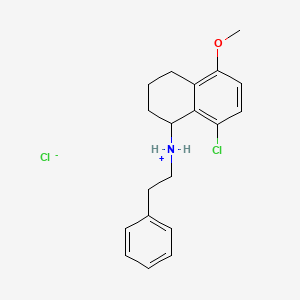
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains various functional groups, including an amine, a methoxy group, and a chloro substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine . Further modifications, such as chlorination and methoxylation, are carried out under controlled conditions to introduce the chloro and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to naphthoquinone derivatives using oxidizing agents like chromic acid.
Reduction: Reduction of the nitro group to an amine using reducing agents such as iron and hydrochloric acid.
Substitution: Introduction of chloro and methoxy groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Iron, hydrochloric acid.
Substitution Reagents: Chlorine gas, methanol.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Chloro and methoxy-substituted naphthylamine derivatives.
科学的研究の応用
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of chiral phosphine-aminophosphine ligands.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the preparation of dyes and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-Naphthylamine: A simpler derivative of naphthalene with an amine group.
2-Naphthylamine: Another naphthalene derivative with the amine group at a different position.
1,2,3,4-Tetrahydro-1-naphthylamine: A reduced form of 1-naphthylamine.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
64037-78-1 |
|---|---|
分子式 |
C19H23Cl2NO |
分子量 |
352.3 g/mol |
IUPAC名 |
(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C19H22ClNO.ClH/c1-22-18-11-10-16(20)19-15(18)8-5-9-17(19)21-13-12-14-6-3-2-4-7-14;/h2-4,6-7,10-11,17,21H,5,8-9,12-13H2,1H3;1H |
InChIキー |
BLVGPAJJLPREEV-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CCCC(C2=C(C=C1)Cl)[NH2+]CCC3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




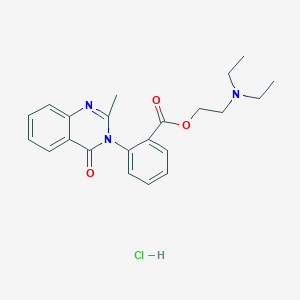
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)

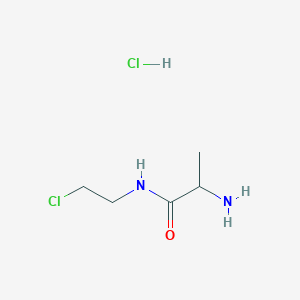
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
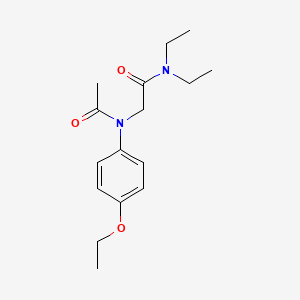
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
